molecular formula C16H21N5O2S B1225996 1-(3-Methoxyphenyl)-3-[5-(2-methyl-1-piperidinyl)-1,3,4-thiadiazol-2-yl]urea

1-(3-Methoxyphenyl)-3-[5-(2-methyl-1-piperidinyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B1225996
M. Wt: 347.4 g/mol
InChI Key: JJFHYFRHANDDTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxyphenyl)-3-[5-(2-methyl-1-piperidinyl)-1,3,4-thiadiazol-2-yl]urea is a member of ureas.

Scientific Research Applications

Synthesis Techniques

  • Microwave-Assisted Synthesis : A method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives, including 1-(3-Methoxyphenyl)-3-[5-(2-methyl-1-piperidinyl)-1,3,4-thiadiazol-2-yl]urea, using microwave irradiation has been developed. This technique offers satisfactory yields and shorter reaction times compared to conventional heating methods (Li & Chen, 2008).

Biological and Pharmacological Activities

  • Antimicrobial Properties : Compounds containing 1,3,4-thiadiazole, like 1-(3-Methoxyphenyl)-3-[5-(2-methyl-1-piperidinyl)-1,3,4-thiadiazol-2-yl]urea, have shown promising activities as antibacterial and antifungal agents. Their synthesis and potential antimicrobial properties have been a focus of research (Ameen & Qasir, 2017).

  • Enzyme Inhibition and Anticancer Activity : Urea derivatives including those related to 1,3,4-thiadiazole have been evaluated for enzyme inhibition properties and anticancer activities. Some compounds have shown potential in inhibiting specific enzymes and demonstrated effects on cancer cell lines (Mustafa, Perveen, & Khan, 2014).

  • Photodynamic Therapy for Cancer : Derivatives of 1,3,4-thiadiazole have been used in the synthesis of compounds like zinc phthalocyanine, which show potential in photodynamic therapy applications for cancer treatment due to their high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

  • Chronic Myeloid Leukemia Treatment : Research into 1,3,4-thiadiazol-2-yl urea derivatives has led to the development of compounds with potent activity against chronic myeloid leukemia cell lines, representing a new avenue for cancer treatment (Li et al., 2019).

  • Fungicidal and Herbicidal Applications : Certain derivatives of 1,3,4-thiadiazole ureas have shown effectiveness as fungicides and herbicides. This includes their use in controlling specific plant diseases and as selective herbicides (Tan Xiao-hong, 2006).

properties

Product Name

1-(3-Methoxyphenyl)-3-[5-(2-methyl-1-piperidinyl)-1,3,4-thiadiazol-2-yl]urea

Molecular Formula

C16H21N5O2S

Molecular Weight

347.4 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea

InChI

InChI=1S/C16H21N5O2S/c1-11-6-3-4-9-21(11)16-20-19-15(24-16)18-14(22)17-12-7-5-8-13(10-12)23-2/h5,7-8,10-11H,3-4,6,9H2,1-2H3,(H2,17,18,19,22)

InChI Key

JJFHYFRHANDDTO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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